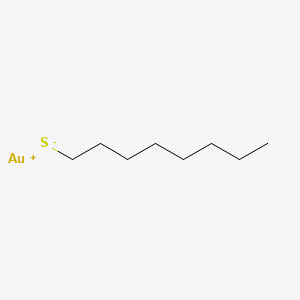
Gold octanethiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold octanethiolate is a chemical compound with the molecular formula C8H17AuS and a molecular weight of 342.25 g/mol. It is composed of a gold atom bonded to an octanethiolate group, which is a sulfur-containing organic molecule. This compound is known for its unique properties and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gold octanethiolate can be synthesized through the reaction of gold chloride (AuCl3) with octanethiol (C8H17SH) in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically takes place in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves careful control of reaction parameters such as temperature, pH, and concentration of reactants to achieve consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: Gold octanethiolate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or nitric acid (HNO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4).
Substitution: Substitution reactions involve replacing the thiolate group with other functional groups, which can be achieved using various reagents depending on the desired product.
Major Products Formed:
Oxidation Products: Gold oxide compounds.
Reduction Products: Reduced gold species.
Substitution Products: Various substituted gold compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
Gold octanethiolate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-based materials.
Biology: Employed in the study of cell membranes and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic applications.
Industry: Utilized in the development of sensors, catalysts, and electronic devices.
Mecanismo De Acción
The mechanism by which gold octanethiolate exerts its effects involves its interaction with various molecular targets and pathways. The thiolate group can bind to gold surfaces, forming self-assembled monolayers (SAMs) that are used in sensor technology and surface modification. The gold core can also interact with biological molecules, influencing cellular processes and pathways.
Comparación Con Compuestos Similares
Gold nanoparticles
Gold sulfide
Gold halides
Propiedades
Número CAS |
67939-82-6 |
|---|---|
Fórmula molecular |
C8H17AuS |
Peso molecular |
342.25 g/mol |
Nombre IUPAC |
gold(1+);octane-1-thiolate |
InChI |
InChI=1S/C8H18S.Au/c1-2-3-4-5-6-7-8-9;/h9H,2-8H2,1H3;/q;+1/p-1 |
Clave InChI |
NXXPCKKHXAOGCX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC[S-].[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















